Cas no 1781129-62-1 (Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester)

Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester
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- MDL: MFCD28608560
- インチ: 1S/C9H10FNO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,11H2,1-2H3
- InChIKey: CAGDCRQKKDKFDS-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=C(N)C=CC(OC)=C1F
Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D660499-500mg |
methyl 6-amino-2-fluoro-3-methoxybenzoate |
1781129-62-1 | 95% | 500mg |
$595 | 2024-08-03 | |
Enamine | EN300-768256-1.0g |
methyl 6-amino-2-fluoro-3-methoxybenzoate |
1781129-62-1 | 95.0% | 1.0g |
$1299.0 | 2025-02-22 | |
Enamine | EN300-768256-0.1g |
methyl 6-amino-2-fluoro-3-methoxybenzoate |
1781129-62-1 | 95.0% | 0.1g |
$1144.0 | 2025-02-22 | |
Enamine | EN300-768256-10.0g |
methyl 6-amino-2-fluoro-3-methoxybenzoate |
1781129-62-1 | 95.0% | 10.0g |
$5590.0 | 2025-02-22 | |
A2B Chem LLC | AX20600-500mg |
methyl 6-amino-2-fluoro-3-methoxybenzoate |
1781129-62-1 | 97% | 500mg |
$1085.00 | 2024-04-20 | |
Enamine | EN300-768256-0.05g |
methyl 6-amino-2-fluoro-3-methoxybenzoate |
1781129-62-1 | 95.0% | 0.05g |
$1091.0 | 2025-02-22 | |
Enamine | EN300-768256-2.5g |
methyl 6-amino-2-fluoro-3-methoxybenzoate |
1781129-62-1 | 95.0% | 2.5g |
$2548.0 | 2025-02-22 | |
A2B Chem LLC | AX20600-1g |
methyl 6-amino-2-fluoro-3-methoxybenzoate |
1781129-62-1 | 97% | 1g |
$1785.00 | 2024-04-20 | |
eNovation Chemicals LLC | D660499-1g |
methyl 6-amino-2-fluoro-3-methoxybenzoate |
1781129-62-1 | 95% | 1g |
$795 | 2024-08-03 | |
Enamine | EN300-768256-0.25g |
methyl 6-amino-2-fluoro-3-methoxybenzoate |
1781129-62-1 | 95.0% | 0.25g |
$1196.0 | 2025-02-22 |
Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl esterに関する追加情報
Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester (CAS No. 1781129-62-1)
Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester (CAS No. 1781129-62-1) is a versatile compound with significant applications in the fields of pharmaceuticals, organic synthesis, and materials science. This compound is characterized by its unique structural features, including a benzoic acid core, an amino group, a fluoro substituent, and a methoxy group, all of which contribute to its diverse chemical properties and potential biological activities.
The methyl ester functionality of this compound makes it particularly useful in synthetic chemistry, where it can serve as a building block for the preparation of more complex molecules. The presence of the amino and fluoro groups enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Recent research has highlighted the potential of Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester in the development of novel therapeutic agents. Studies have shown that compounds with similar structures exhibit promising anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant inhibition of tumor growth in vitro and in vivo models.
In the context of drug discovery, the amino and fluoro substituents are known to play crucial roles in modulating the pharmacological properties of molecules. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and selectivity. Meanwhile, the fluoro substituent can improve metabolic stability and bioavailability, making it an attractive feature for drug candidates.
The methoxy group in Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester also contributes to its biological activity by influencing the lipophilicity and electronic properties of the molecule. This functional group can enhance the permeability across cell membranes, facilitating drug delivery to target sites. Additionally, the methoxy group can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing molecular recognition.
In materials science, Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester has found applications in the development of functional materials such as polymers and coatings. The unique combination of functional groups provides opportunities for designing materials with tailored properties for specific applications. For example, researchers have explored the use of this compound as a monomer for preparing polymers with enhanced mechanical strength and thermal stability.
The synthesis of Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include nucleophilic substitution reactions, coupling reactions, and esterification processes. The choice of synthetic pathway depends on factors such as yield, purity, and cost-effectiveness.
From an environmental perspective, the production and use of Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester must adhere to strict regulatory guidelines to ensure safety and sustainability. Green chemistry principles are increasingly being applied to minimize environmental impact and promote sustainable practices in chemical synthesis.
In conclusion, Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester (CAS No. 1781129-62-1) is a multifaceted compound with a wide range of applications in pharmaceuticals, organic synthesis, and materials science. Its unique structural features make it a valuable tool for researchers aiming to develop innovative solutions to pressing scientific challenges. As research continues to uncover new possibilities for this compound, its importance in various fields is likely to grow further.
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